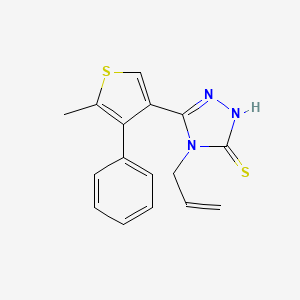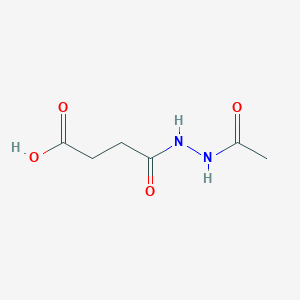
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorophenyl group, an ethyl group, and a carbonyl chloride functional group attached to an indole core, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Electrophilic aromatic substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Reduction and oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.
Common Reagents and Conditions
Thionyl chloride (SOCl₂): Used for introducing the carbonyl chloride group.
Palladium catalysts: Employed in cross-coupling reactions to introduce various substituents.
Strong bases and acids: Utilized in substitution and elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while reacting with an alcohol can produce an ester.
科学研究应用
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material science: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-1H-indole-2-carbonyl chloride
- 5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
- 3-(4-bromophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride
Uniqueness
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride is unique due to the specific combination of functional groups attached to the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVMMMPPRKVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)






![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)
![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)
